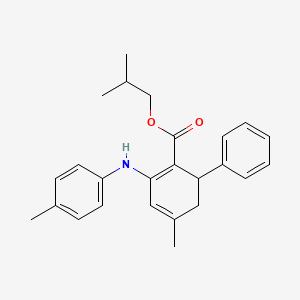
Isobutyl 4-methyl-6-phenyl-2-(4-toluidino)-1,3-cyclohexadiene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 4-methyl-6-phenyl-2-(4-toluidino)-1,3-cyclohexadiene-1-carboxylate is a complex organic compound It is characterized by its unique structure, which includes a cyclohexadiene ring, a carboxylate group, and various substituents such as isobutyl, methyl, phenyl, and toluidino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 4-methyl-6-phenyl-2-(4-toluidino)-1,3-cyclohexadiene-1-carboxylate likely involves multiple steps, including the formation of the cyclohexadiene ring and the introduction of the various substituents. Common synthetic routes may include:
Formation of the Cyclohexadiene Ring: This could involve a Diels-Alder reaction between a diene and a dienophile.
Introduction of Substituents: Various substituents such as isobutyl, methyl, phenyl, and toluidino groups can be introduced through reactions like Friedel-Crafts alkylation or acylation, nucleophilic substitution, or other organic transformations.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 4-methyl-6-phenyl-2-(4-toluidino)-1,3-cyclohexadiene-1-carboxylate may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions may involve replacing one substituent with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents and conditions for these reactions may include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Isobutyl 4-methyl-6-phenyl-2-(4-toluidino)-1,3-cyclohexadiene-1-carboxylate may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals, materials, or as a catalyst.
Mechanism of Action
The mechanism of action of Isobutyl 4-methyl-6-phenyl-2-(4-toluidino)-1,3-cyclohexadiene-1-carboxylate would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other cyclohexadiene derivatives or compounds with similar functional groups. Examples could be:
Cyclohexadiene Carboxylates: Compounds with similar ring structures and carboxylate groups.
Toluidino Derivatives: Compounds containing the toluidino group.
Uniqueness
The uniqueness of Isobutyl 4-methyl-6-phenyl-2-(4-toluidino)-1,3-cyclohexadiene-1-carboxylate lies in its specific combination of substituents and the resulting chemical properties. This may confer unique reactivity, stability, or biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H29NO2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-methylpropyl 4-methyl-2-(4-methylanilino)-6-phenylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C25H29NO2/c1-17(2)16-28-25(27)24-22(20-8-6-5-7-9-20)14-19(4)15-23(24)26-21-12-10-18(3)11-13-21/h5-13,15,17,22,26H,14,16H2,1-4H3 |
InChI Key |
QXDRPHBIIOOOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(C1)C2=CC=CC=C2)C(=O)OCC(C)C)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11057095.png)
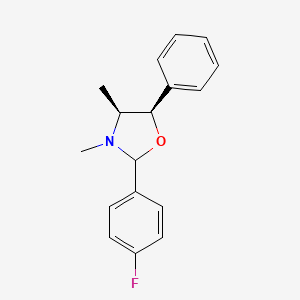
![3-[5-methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B11057112.png)
![4-Amino-5-[(4-fluorophenyl)carbonyl]-1,2-oxazole-3-carbonitrile](/img/structure/B11057116.png)
![Ethyl 4-hydroxy-5-[1-(7-methoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11057123.png)
![2-ethoxy-N-[(4-methoxyphenyl)methyl]benzenecarbothioamide](/img/structure/B11057131.png)
![7-(1,3-benzodioxol-5-yl)-1-methyl-4-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11057135.png)
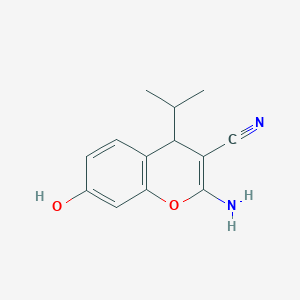
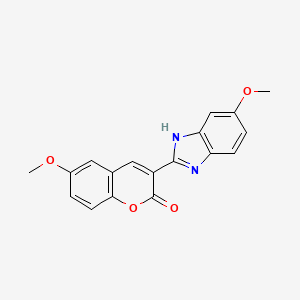
![N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11057162.png)
![2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B11057169.png)
![6-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057174.png)
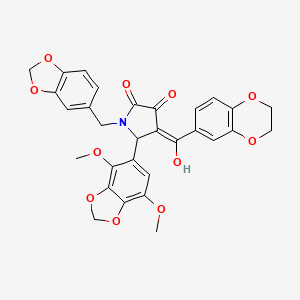
![1-(4-methoxyphenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione](/img/structure/B11057181.png)
